molecular formula C16H17N3O3 B2756855 5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide CAS No. 1210651-71-0

5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2756855
CAS No.: 1210651-71-0
M. Wt: 299.33
InChI Key: YDWJHLXTAQOJEJ-UHFFFAOYSA-N
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Description

5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide is a complex organic compound featuring a pyrrolidine ring, an oxazole ring, and a carboxamide group

Scientific Research Applications

5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Future Directions

The study of compounds containing isoxazole and pyrrolidine rings is a promising area of research, given their diverse biological activities . Future research could explore the synthesis of this compound and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the pyrrolidine moiety and the carboxamide group. Specific reagents and conditions may include:

    Oxazole ring formation: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Pyrrolidine introduction: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.

    Carboxamide formation: The final step often involves the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-methylisoxazole derivatives: These compounds share the isoxazole ring and may have similar biological activities.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring are often studied for their pharmacological properties.

    Carboxamide derivatives: These compounds are known for their diverse biological activities.

Uniqueness

5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10-8-12(17-16(21)13-9-11(2)22-18-13)5-6-14(10)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWJHLXTAQOJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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